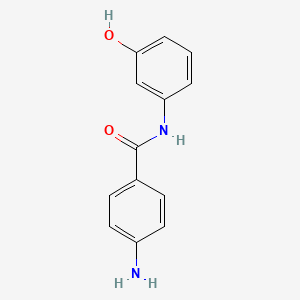![molecular formula C17H20N8O B5963101 1-(1H-pyrazol-3-ylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5963101.png)
1-(1H-pyrazol-3-ylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-pyrazol-3-ylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a drug. This compound belongs to the class of piperidinecarboxamide derivatives and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(1H-pyrazol-3-ylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide is not fully understood. However, it is believed to exert its effects by binding to specific receptors in the central nervous system. This binding leads to the modulation of neurotransmitter release, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(1H-pyrazol-3-ylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant effects in animal models of epilepsy. This compound also has analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1H-pyrazol-3-ylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide in lab experiments include its potential use as a drug for the treatment of various disorders. This compound has been shown to have multiple biochemical and physiological effects, making it a versatile tool for researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(1H-pyrazol-3-ylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide. One direction is to further investigate its potential use as a drug for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study its potential use in the treatment of pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 1-(1H-pyrazol-3-ylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide involves the reaction of 3-(1H-tetrazol-1-yl)aniline with 1-(chloromethyl)pyrazole in the presence of potassium carbonate. This is followed by the reaction of the resulting intermediate with piperidine-3-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine. The final product is obtained after purification by column chromatography.
Scientific Research Applications
1-(1H-pyrazol-3-ylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide has been studied extensively for its potential use as a drug. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
1-(1H-pyrazol-5-ylmethyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c26-17(13-3-2-8-24(10-13)11-15-6-7-18-21-15)20-14-4-1-5-16(9-14)25-12-19-22-23-25/h1,4-7,9,12-13H,2-3,8,10-11H2,(H,18,21)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBAMYFXFRMDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NN2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[benzyl(methyl)amino]-3-{5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B5963021.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate](/img/structure/B5963026.png)

![ethyl 1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B5963034.png)
![N-(3-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5963039.png)
![ethyl 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5963046.png)

![7-(cyclohexylmethyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963064.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5963076.png)
![2-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5963104.png)
![N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5963114.png)
![methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5963120.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-3-phenylpropanamide](/img/structure/B5963123.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5963126.png)